molecular formula C8H16N2O5 B12933765 Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate

Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate

Cat. No.: B12933765
M. Wt: 220.22 g/mol
InChI Key: SOBJYDMVKXPCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate is a complex organic compound with significant applications in various fields of science and industry. It is characterized by its unique molecular structure, which includes an ester group, an amide group, and multiple hydroxyl groups. This compound is known for its potential in medicinal chemistry and synthetic organic chemistry due to its versatile reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate typically involves multi-step organic reactions. One common method includes the esterification of 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the protection of the amino group followed by esterification and subsequent deprotection. For instance, the amino group can be protected using a tert-butoxycarbonyl (Boc) group, followed by esterification with methanol and sulfuric acid. The Boc group is then removed under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively, using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of keto acids or diketones.

    Reduction: Formation of primary alcohols and amines.

    Substitution: Formation of substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This can modulate the activity of these biological molecules, leading to various physiological effects. For instance, the hydroxyl and amino groups can interact with active sites of enzymes, altering their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and interactions. Its hydroxyl and amino groups offer multiple sites for derivatization, making it a valuable intermediate in synthetic organic chemistry and medicinal chemistry .

Properties

Molecular Formula

C8H16N2O5

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxybutanoate

InChI

InChI=1S/C8H16N2O5/c1-4(12)6(8(14)15-2)10-7(13)5(9)3-11/h4-6,11-12H,3,9H2,1-2H3,(H,10,13)

InChI Key

SOBJYDMVKXPCBS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)NC(=O)C(CO)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.